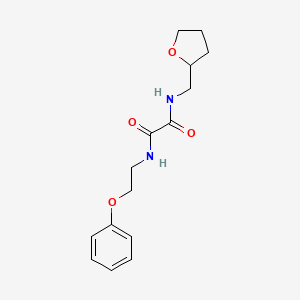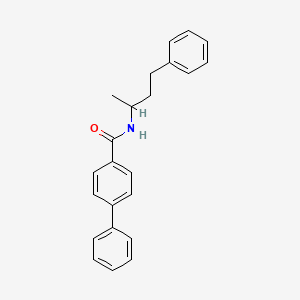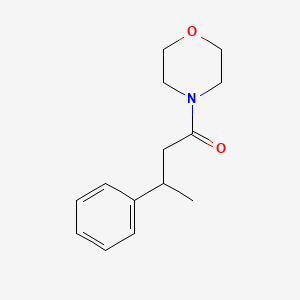
N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
Overview
Description
N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, also known as PTME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTME belongs to the class of ethanediamide derivatives and has a molecular weight of 312.4 g/mol.
Mechanism of Action
The exact mechanism of action of N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is not fully understood. However, it has been suggested that N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has several biochemical and physiological effects. N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been shown to decrease the levels of prostaglandin E2 (PGE2), a lipid mediator that is involved in inflammation and pain. In addition, N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to induce apoptosis in cancer cells by activating caspases, a family of enzymes that are involved in programmed cell death.
Advantages and Limitations for Lab Experiments
N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is also stable under normal laboratory conditions. However, N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has some limitations. It is insoluble in water, which makes it difficult to use in aqueous solutions. In addition, N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has a relatively short half-life, which limits its use in long-term experiments.
Future Directions
There are several future directions for research on N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide. One area of research is the development of N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide derivatives with improved properties, such as increased solubility and longer half-life. Another area of research is the investigation of the molecular targets of N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, which could provide insights into its mechanism of action. Furthermore, the potential applications of N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide in agriculture and material science warrant further investigation. Overall, N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is a promising compound that has the potential to have significant impact in various fields.
Scientific Research Applications
N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to have anti-inflammatory, analgesic, and antitumor properties. In agriculture, N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been used as a growth regulator for plants, enhancing their resistance to environmental stress. In material science, N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been used as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
N'-(oxolan-2-ylmethyl)-N-(2-phenoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-14(15(19)17-11-13-7-4-9-20-13)16-8-10-21-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUXENNQUKVOHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806191 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-{[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3975637.png)
![1-(4-bromobenzoyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B3975645.png)

![(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(3-pyridinylmethyl)amine](/img/structure/B3975659.png)
![N-[1-(1-adamantyl)ethyl]-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B3975665.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3975671.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~1~-dimethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3975682.png)
![methyl 4-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B3975693.png)
![5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B3975701.png)
![1-(4-tert-butylphenoxy)-3-[2-(3-cyclohexen-1-yl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3975707.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-fluorophenyl)acetamide](/img/structure/B3975726.png)